Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride
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Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its fused ring system, which includes a cyclobutene ring fused to a benzene ring. The sulfonyl chloride group attached to the triene system makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride typically involves the reaction of Bicyclo[4.2.0]octa-1,3,5-triene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is usually performed at low temperatures to prevent side reactions and to maintain the integrity of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure and reactivity make it a valuable building block in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the sulfonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: A derivative with a carboxylic acid group instead of the sulfonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-3-ethynyl: A derivative with an ethynyl group.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
169473-62-5 |
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Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 |
InChI Key |
OQIIBTNMFVGXSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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